7-(3-Bromobenzyl)-8-(sec-butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-(3-Bromobenzyl)-8-(sec-butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine dione characterized by:
- 8-position: A secondary butylamino (sec-butylamino) group, introducing steric and electronic modifications.
- 3-position: A methyl group, common in xanthine derivatives to modulate pharmacokinetics.
This compound’s structural framework aligns with adenosine receptor ligands and dipeptidyl peptidase-4 (DPP-4) inhibitors, though its specific biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-(butan-2-ylamino)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2/c1-4-10(2)19-16-20-14-13(15(24)21-17(25)22(14)3)23(16)9-11-6-5-7-12(18)8-11/h5-8,10H,4,9H2,1-3H3,(H,19,20)(H,21,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYOALDZGAGDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476480-98-5 | |
| Record name | 7-(3-BROMOBENZYL)-8-(SEC-BUTYLAMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
7-(3-Bromobenzyl)-8-(sec-butylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound possesses unique structural features that may contribute to its pharmacological properties. This article discusses the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H20BrN5O2
- Molecular Weight : 396.27 g/mol
- IUPAC Name : this compound
- CAS Number : 4198688
The compound's structure includes a bromobenzyl group and a sec-butylamino moiety attached to a purine core. This configuration is significant for its biological interactions.
Research indicates that compounds with purine structures can act as adenosine receptor agonists. These receptors play crucial roles in various physiological processes, including:
- Regulation of neurotransmission
- Modulation of immune responses
- Influence on cell proliferation
Studies have shown that derivatives similar to this compound exhibit varying degrees of activity at adenosine receptors, particularly A1 and A2A subtypes. The specific binding affinity and efficacy at these receptors determine the compound's potential therapeutic applications.
Cytotoxicity and Toxicological Studies
Toxicological evaluations have revealed that the acute toxicity (LD50) of related purine derivatives ranges from 536 to 1403 mg/kg, classifying them as low-toxicity compounds (Class IV) according to Sidorov's classification . The incorporation of aromatic groups in these molecules tends to increase toxicity levels.
Study on Hematopoiesis
A study investigated the effects of adenosine receptor agonists on hematopoiesis in mice. The results indicated that treatment with specific agonists led to increased proliferation of granulocytic cells during depletion phases but had no effect during regeneration phases . This suggests a nuanced role for adenosine receptor modulation in hematopoietic processes.
Antimicrobial Activity
Research on similar purine derivatives has demonstrated antimicrobial properties against various pathogens. For instance, compounds exhibiting structural similarities to this compound have shown effectiveness against bacterial strains in vitro .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The table below compares substituents, molecular properties, and activities of structurally related purine diones:
Key Observations :
- Amino Substituents: The sec-butylamino group (target compound, ) introduces steric bulk compared to smaller amines (e.g., benzylamino in ), which may influence selectivity for adenosine receptor subtypes or other targets .
- Therapeutic Potential: Linagliptin () demonstrates the clinical relevance of purine diones in diabetes, suggesting structural motifs (e.g., 3-methyl, 7-alkyl groups) for metabolic disease applications.
Physicochemical and Pharmacokinetic Properties
- Solubility : The 3-bromobenzyl group likely reduces aqueous solubility compared to polar substituents (e.g., hydroxypropyl in ) .
- Stability : Bromine’s electron-withdrawing effect may enhance stability against oxidative degradation compared to chlorine or methyl groups .
- LogP : Calculated LogP for the target compound (~2.8) is higher than linagliptin (LogP ~1.5), suggesting greater tissue penetration .
Q & A
Basic: How can the synthetic route for this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step organic reactions, including alkylation of the purine core, halogenation (e.g., bromobenzyl substitution), and amine coupling. Key steps for optimization:
- Alkylation Efficiency : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
- Purification : Employ gradient elution in preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) to isolate intermediates .
- Quality Control : Monitor reaction progress via LC-MS and adjust stoichiometry of sec-butylamine to minimize unreacted starting material .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Use , , and 2D NMR (HSQC, HMBC) to confirm substitution patterns, particularly the 3-bromobenzyl and sec-butylamino groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, resolving power >30,000) .
- X-ray Crystallography : If crystalline, determine absolute configuration and hydrogen-bonding networks .
Basic: How can researchers assess solubility and stability in aqueous buffers?
Methodological Answer:
- Shake-Flask Method : Dissolve the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C, then quantify via UV-Vis spectroscopy (λ = 260 nm, purine absorbance) .
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and oxidative conditions (HO) to identify degradation products via UPLC-PDA .
Advanced: What strategies identify biological targets in nucleotide pathways?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Screen against immobilized adenosine receptors (A, A) to measure binding kinetics () .
- Cellular Thermal Shift Assay (CETSA) : Treat HEK293 cells with the compound, lyse, and analyze thermal stabilization of putative targets via Western blot .
- Molecular Docking : Use AutoDock Vina to model interactions with phosphodiesterase (PDE) isoforms, prioritizing residues within 4 Å of the bromobenzyl group .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents at N-3 (methyl vs. ethyl) or C-8 (sec-butylamino vs. morpholinyl) and compare IC values in enzyme inhibition assays .
- Bioisosteric Replacement : Replace the bromobenzyl group with chlorobenzyl or methoxybenzyl to assess halogen-π interactions in target binding .
- Data Analysis : Use principal component analysis (PCA) to correlate logP, polar surface area, and bioactivity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and ATP concentration in kinase assays .
- Batch Analysis : Compare compound purity (>95% by HPLC) and storage conditions (desiccated vs. ambient) across conflicting datasets .
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify outliers using Grubbs’ test () .
Advanced: What methods evaluate metabolic stability in hepatic systems?
Methodological Answer:
- Liver Microsome Assay : Incubate with human or rat liver microsomes (1 mg/mL), NADPH regeneration system, and quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BD-MAB) to assess competitive/non-competitive inhibition .
Advanced: How to separate enantiomers if chiral centers are present?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IG-U column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (85:15) at 1 mL/min, monitoring at 254 nm .
- Dynamic Resolution : Perform kinetic resolution using lipases (e.g., Candida antarctica) in organic solvents to isolate enantiomers >99% ee .
Advanced: How to study plasma protein binding and its impact on efficacy?
Methodological Answer:
- Equilibrium Dialysis : Incubate compound with human plasma (37°C, 4 hr), then quantify free fraction using LC-MS .
- Molecular Dynamics (MD) Simulations : Model interactions with serum albumin (PDB: 1AO6) to predict binding affinity and residence time .
Advanced: What computational tools predict off-target interactions?
Methodological Answer:
- SwissTargetPrediction : Upload SMILES string to prioritize kinase and GPCR targets based on similarity to known ligands .
- Deep Learning Models : Use DeepChem’s GraphConv model to screen Tox21 datasets for hepatotoxicity or cardiotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
